molecular formula C10H12F2N2O5 B010122 alpha,alpha-Difluorothymidine CAS No. 101527-46-2

alpha,alpha-Difluorothymidine

Cat. No. B010122
M. Wt: 278.21 g/mol
InChI Key: YATQDPXPMDMPID-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Difluorothymidine (dFT) is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It is a modified version of the natural nucleoside thymidine, in which the methyl group at the 5-position is replaced with a difluoromethyl group. This modification confers improved pharmacokinetic properties and increased potency against tumor cells.

Mechanism Of Action

The mechanism of action of alpha,alpha-Difluorothymidine involves its conversion to alpha,alpha-Difluorothymidine triphosphate (alpha,alpha-DifluorothymidineTP) within cells. alpha,alpha-DifluorothymidineTP is a potent inhibitor of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is essential for DNA synthesis, and its depletion leads to DNA damage and cell death.

Biochemical And Physiological Effects

DFT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, alpha,alpha-Difluorothymidine has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.

Advantages And Limitations For Lab Experiments

One of the major advantages of alpha,alpha-Difluorothymidine is its potency against tumor cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, alpha,alpha-Difluorothymidine also has some limitations for lab experiments. Its toxicity can be a concern, and it may require careful handling and monitoring to ensure safety.

Future Directions

There are several potential future directions for research on alpha,alpha-Difluorothymidine. One area of interest is the development of combination therapies that incorporate alpha,alpha-Difluorothymidine with other anti-cancer agents. Another area of interest is the development of new analogues of alpha,alpha-Difluorothymidine that may have improved pharmacokinetic properties or increased potency against tumor cells. Finally, there is ongoing research into the mechanisms of resistance to alpha,alpha-Difluorothymidine, which may provide insights into new approaches for overcoming resistance to this promising anti-cancer agent.

Synthesis Methods

The synthesis of alpha,alpha-Difluorothymidine involves the reaction of 2,2-difluoroethylamine with thymidine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain pure alpha,alpha-Difluorothymidine.

Scientific Research Applications

DFT has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancer. alpha,alpha-Difluorothymidine works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to a depletion of intracellular thymidine triphosphate, which in turn results in DNA damage and cell death.

properties

CAS RN

101527-46-2

Product Name

alpha,alpha-Difluorothymidine

Molecular Formula

C10H12F2N2O5

Molecular Weight

278.21 g/mol

IUPAC Name

5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1

InChI Key

YATQDPXPMDMPID-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O

Other CAS RN

101527-46-2

synonyms

5-difluoromethyl-2'-deoxyuridine
alpha,alpha-difluorothymidine
F2-TDR

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.